Cas no 80213-01-0 (N-Benzoyl-4-hydroxypiperidine)

N-Benzoyl-4-hydroxypiperidine structure
N-Benzoyl-4-hydroxypiperidine structure
Product Name:N-Benzoyl-4-hydroxypiperidine
CAS-nummer:80213-01-0
MF:C12H15NO2
MW:205.253003358841
CID:707640
PubChem ID:9877704
Update Time:2024-10-27

N-Benzoyl-4-hydroxypiperidine Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone,(4-hydroxy-1-piperidinyl)phenyl-
    • (4-hydroxy-piperidin-1-yl)-phenyl-methanone
    • (4-hydroxypiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-hydroxypiperidine
    • 1-benzoyl-piperidin-4-ol
    • N-benzoyl 4-hydroxypiperidine
    • N-benzoyl-4-hydroxypiperidine
    • 1-Benzoylpiperidine-4-ol
    • Oprea1_124445
    • PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 1-(phenylcarbonyl)-piperidin-4-ol
    • (4-hydroxypiperidin-1-yl)phenylmethanone
    • (4-hydroxy-1-piperidinyl)(phenyl)methanone
    • (4-Hydroxy-1-piperidinyl)phenylmethanone (ACI)
    • 4-Piperidinol, 1-benzoyl- (9CI)
    • 1-(Phenylcarbonyl)piperidin-4-ol
    • 1-Benzoyl-4-piperidinol
    • 4-Hydroxy-N-benzoylpiperidine
    • DTXSID10432191
    • D77951
    • SCHEMBL4003986
    • MFCD00100915
    • (4-hydroxypiperidin-1-yl)(phenyl)methanone
    • 80213-01-0
    • CS-17479
    • CS-WAA0238
    • AKOS008984996
    • SY318810
    • 1-BENZOYLPIPERIDIN-4-OL
    • N-Benzoyl-4-hydroxypiperidine
    • Inchi: 1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • InChI-sleutel: PHNPWISXEGFAHM-UHFFFAOYSA-N
    • LACHT: O=C(N1CCC(O)CC1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 205.11000
  • Monoisotopische massa: 205.110278721g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 216
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 0.7
  • Topologisch pooloppervlak: 40.5

Experimentele eigenschappen

  • PSA: 40.54000
  • LogboekP: 1.22140

N-Benzoyl-4-hydroxypiperidine Prijsmeer >>

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N-Benzoyl-4-hydroxypiperidine Productiemethode

Productiemethode 1

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1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
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Productiemethode 2

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1.1 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 3 h, 0 °C
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Soulard, Valentin; et al, Journal of the American Chemical Society, 2018, 140(1), 155-158

Productiemethode 3

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1.1 Reagents: Sodium borohydride Solvents: Methanol
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Productiemethode 4

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Zefirov, N. S.; et al, Indian Journal of Chemistry, 1993, (1), 54-7

Productiemethode 5

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1.1 Solvents: Water
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Chang, Dongliang; et al, Organic Letters, 2002, 4(11), 1859-1862

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Glucose ,  Sodium hydroxide Catalysts: Hydroxylase Solvents: Ethanol ,  Water ;  3 d, pH 4.85
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Holland, Herbert L.; et al, Tetrahedron, 1999, 55(24), 7441-7460

Productiemethode 7

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1.1 Solvents: Toluene ;  12 h, reflux
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Ye, Danfeng; et al, Youji Huaxue, 2021, 41(4), 1658-1669

Productiemethode 8

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1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, -10 °C → rt
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Yu, Xiaolong; et al, Organic Letters, 2011, 13(8), 2138-2141

Productiemethode 9

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1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Dichloromethane
2.1 Reagents: Sodium borohydride Solvents: Methanol
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Productiemethode 10

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1.1 2 d, pH 7.3, 30 °C; 2 d, 30 °C
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Yamada, Shinya; et al, Applied Microbiology and Biotechnology, 2013, 97(14), 6223-6230

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
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Productiemethode 12

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1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; rt
1.2 Reagents: Water ;  rt
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Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

Productiemethode 14

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1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
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Productiemethode 15

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Productiemethode 16

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1.1 Reagents: Sodium carbonate ,  Tris(trimethylsilyl)silane ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
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Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
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Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
Referentie
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Productiemethode 20

Reactievoorwaarden
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
Referentie
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Productiemethode 21

Reactievoorwaarden
1.1 Solvents: Dichloromethane
Referentie
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
Referentie
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
Referentie
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
Referentie
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

N-Benzoyl-4-hydroxypiperidine Raw materials

N-Benzoyl-4-hydroxypiperidine Preparation Products

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